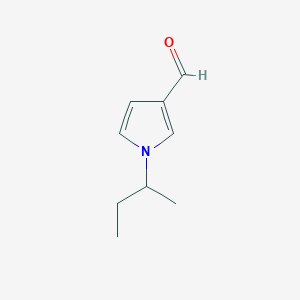![molecular formula C38H44P2 B12890922 (R)-Dicyclohexyl(2'-(diphenylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890922.png)
(R)-Dicyclohexyl(2'-(diphenylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Dicyclohexyl(2’-(diphenylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is a chiral diphosphine ligand known for its high enantioselectivity and reactivity in various organic reactions. This compound is widely used in asymmetric catalysis, particularly in transition metal-catalyzed reactions, due to its ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dicyclohexyl(2’-(diphenylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Preparation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate aryl halides and boronic acids.
Introduction of Phosphine Groups: The phosphine groups are introduced via a reaction with chlorophosphines, such as chlorodiphenylphosphine, in the presence of a base like triethylamine.
Cyclohexyl Substitution: The cyclohexyl groups are added through a substitution reaction, often using cyclohexylmagnesium bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Intermediates: Large-scale synthesis of the biphenyl backbone and chlorophosphines.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification and Isolation: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-Dicyclohexyl(2’-(diphenylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild temperatures, and aqueous conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions, and inert atmosphere.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
®-Dicyclohexyl(2’-(diphenylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine has numerous applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of chiral drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which ®-Dicyclohexyl(2’-(diphenylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves:
Formation of Metal Complexes: The compound forms stable complexes with transition metals, facilitating various catalytic reactions.
Activation of Substrates: The metal-ligand complex activates substrates, increasing their reactivity and enabling selective transformations.
Chiral Induction: The chiral nature of the ligand induces enantioselectivity in the reactions, leading to the formation of chiral products.
Comparison with Similar Compounds
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another chiral diphosphine ligand with high enantioselectivity.
Diphosphine Ligands: A broad class of ligands with two phosphine groups linked by a backbone.
PhDave-Phos: A diphenylphosphino ligand with a different backbone structure.
Uniqueness
®-Dicyclohexyl(2’-(diphenylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific chiral structure, which provides high enantioselectivity and stability in catalytic reactions. Its cyclohexyl groups also contribute to its distinct steric and electronic properties, differentiating it from other similar ligands.
Properties
Molecular Formula |
C38H44P2 |
|---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
dicyclohexyl-[2-(2-diphenylphosphanyl-6-methylphenyl)-3-methylphenyl]phosphane |
InChI |
InChI=1S/C38H44P2/c1-29-17-15-27-35(39(31-19-7-3-8-20-31)32-21-9-4-10-22-32)37(29)38-30(2)18-16-28-36(38)40(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h3-4,7-10,15-22,27-28,33-34H,5-6,11-14,23-26H2,1-2H3 |
InChI Key |
LYGKPHGURUWDCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)P(C2CCCCC2)C3CCCCC3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


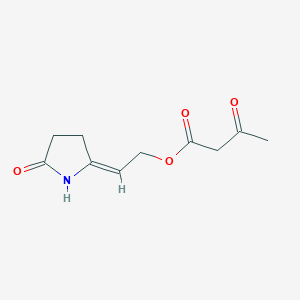
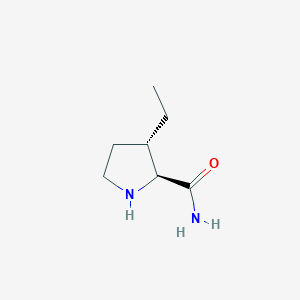
![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
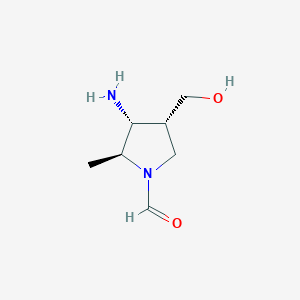
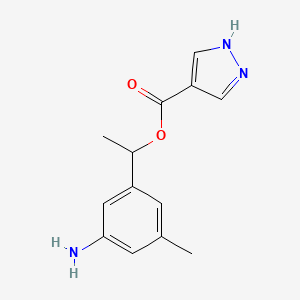
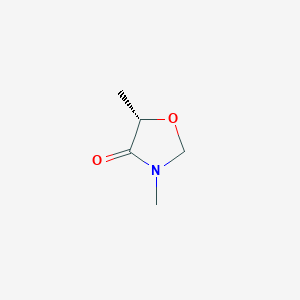

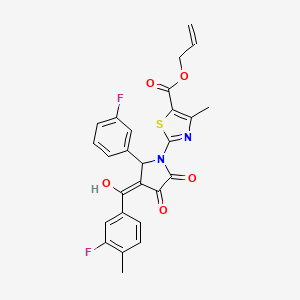
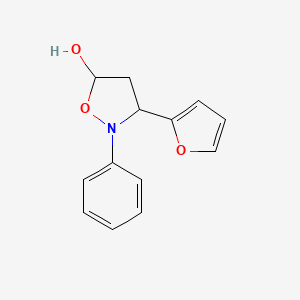

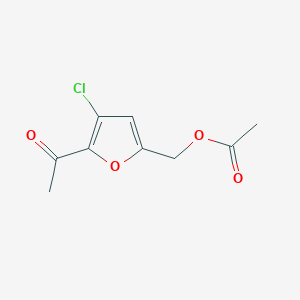
![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)

